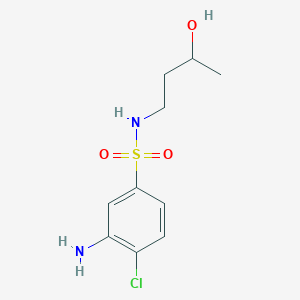

3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide

描述

属性

IUPAC Name |

3-amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O3S/c1-7(14)4-5-13-17(15,16)8-2-3-9(11)10(12)6-8/h2-3,6-7,13-14H,4-5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSOFDSFPYHWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401216151 | |

| Record name | 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219982-99-6 | |

| Record name | 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401216151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C10H14ClN1O2S

- Molecular Weight : 247.74 g/mol

- Structure : The compound features a benzenesulfonamide core with an amino group, a chloro substituent, and a hydroxybutyl side chain.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, similar to other sulfonamides.

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways.

Case Study : A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Enzymatic Activity : The compound may inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it appears to activate caspase pathways leading to programmed cell death.

Research Findings

Recent studies have focused on optimizing the structure of sulfonamides to enhance their biological activity. For instance, modifications to the hydroxybutyl side chain have been shown to improve both potency and selectivity against specific targets.

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Biological Activity | Remarks |

|---|---|---|

| Original Compound | Moderate | Initial findings |

| Hydroxybutyl variant | Enhanced | Improved solubility |

| Chloro-substituted analogs | High | Increased potency against pathogens |

科学研究应用

3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide, commonly referred to by its CAS number 1219982-99-6, is a sulfonamide compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores the applications of this compound across different fields, including medicinal chemistry, materials science, and environmental science.

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that this compound exhibits potential antibacterial activity against a range of pathogens. Studies have shown that modifications in the sulfonamide structure can enhance its efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.

Case Study : A study conducted on various sulfonamide derivatives demonstrated that compounds with hydroxyl groups showed improved solubility and bioavailability, leading to enhanced antibacterial effects compared to their counterparts without such modifications .

Materials Science

Polymer Synthesis

The compound can serve as a building block for synthesizing novel polymers with specific functional properties. The introduction of the sulfonamide group into polymer chains can improve thermal stability and mechanical properties.

Data Table: Polymer Characteristics

| Polymer Type | Properties | Application Area |

|---|---|---|

| Sulfonamide-Based Polymer | High thermal stability, flexibility | Coatings, adhesives |

| Hydroxybutyl-modified Polymer | Enhanced hydrophilicity | Biomedical applications |

Environmental Science

Water Treatment

Research has indicated that sulfonamides may play a role in wastewater treatment processes. The ability of this compound to interact with pollutants can facilitate their removal from contaminated water sources.

Case Study : A recent study evaluated the effectiveness of various sulfonamides, including this compound, in degrading organic pollutants under UV irradiation. The findings suggested significant degradation rates, indicating potential use in advanced oxidation processes for water purification .

Agricultural Chemistry

Pesticide Development

The structural characteristics of this compound suggest potential applications in developing new agrochemicals. Its ability to inhibit specific biological pathways could lead to the formulation of effective herbicides or fungicides.

Research Insight : Preliminary studies have shown that derivatives of sulfonamides can inhibit plant pathogens effectively while being less toxic to non-target organisms, highlighting their potential in sustainable agriculture .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The activity of benzenesulfonamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide and its analogs (Table 1):

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

| Compound Name | Molecular Formula | Substituents (Position) | Key Functional Groups | Biological Activity (If Reported) |

|---|---|---|---|---|

| 3-Amino-4-chloro-N-(3-hydroxybutyl)-BSA* | C₁₀H₁₅ClN₂O₃S | -NH₂ (C3), -Cl (C4), -N-(3-OH-butyl) | Hydroxybutyl, Cl, NH₂ | Not explicitly reported |

| 3-Amino-4-chloro-N-cyclopentyl-BSA | C₁₁H₁₅ClN₂O₂S | -NH₂ (C3), -Cl (C4), -N-cyclopentyl | Cyclopentyl, Cl, NH₂ | Not reported |

| 3-Amino-4-chloro-N-(2-hydroxyethyl)-BSA | C₈H₁₀ClN₂O₃S | -NH₂ (C3), -Cl (C4), -N-(2-OH-ethyl) | Hydroxyethyl, Cl, NH₂ | Not reported |

| IIIi (Nitro-substituted analog) | C₁₉H₁₆ClN₃O₅S | -NO₂ (C4'), -OH (C7) | Nitro, hydroxyl | HIV IN inhibitory activity: 96.7% |

| Compound 10 (VEGFR-2 inhibitor) | C₂₀H₁₉N₃O₄S₂ | -Dimethoxyphenyl, -thiadiazole | Thiadiazole, dimethoxy | VEGFR-2 inhibition: > Dasatinib |

| Z-19 (VEGFR-2 inhibitor) | C₂₄H₂₀N₄O₃S | -Indazole, -dimethoxyphenyl | Indazole, dimethoxy | VEGFR-2 inhibition: > Dasatinib |

*BSA: Benzenesulfonamide

Key Findings from Analog Studies

Electron-Withdrawing Groups Enhance Activity: Analogs with nitro (-NO₂) or chlorine (-Cl) groups at the para position of the benzenesulfonamide moiety exhibit enhanced enzyme inhibitory activity. For example, compound IIIi (with a nitro group) showed 96.7% inhibition of HIV integrase (IN), compared to 72.9% for methoxy-substituted analogs . This is attributed to increased acidity of the sulfonamide group, facilitating metal ion chelation in enzyme active sites .

Hydrogen-Bonding Substituents Improve Affinity :

- The hydroxybutyl group in the target compound may enhance solubility and hydrogen-bonding interactions compared to hydrophobic substituents like cyclopentyl () or isobutyl (). For instance, compounds with hydroxyl or methoxy groups (e.g., compound 7 in ) achieved higher Gold Scores (87.26 ) and hydrogen-bonding scores (7.42 ) in PPARγ docking studies .

Heterocyclic Moieties Expand Target Range :

- Derivatives with thiadiazole () or indazole () substituents demonstrated potent VEGFR-2 inhibition, surpassing the reference drug dasatinib. This suggests that bulky or planar heterocycles can improve binding to kinase targets .

Positional Effects of Substituents :

- Free hydroxyl groups at the styryl moiety (e.g., in ) are critical for HIV IN inhibition, while substitutions at the sulfonamide nitrogen (e.g., hydroxybutyl vs. 2-chlorophenyl in ) modulate pharmacokinetic properties like solubility and bioavailability.

准备方法

Preparation of the Benzenesulfonamide Core

- Starting from 3-amino-4-chlorobenzenesulfonyl chloride or 3-amino-4-chlorobenzenesulfonamide, the sulfonamide core is prepared by reaction with ammonia or amines.

- The chloro substituent is introduced by electrophilic aromatic substitution or is present in the starting material.

Attachment of the 3-Hydroxybutyl Side Chain

- The N-(3-hydroxybutyl) group is introduced via nucleophilic substitution of the sulfonamide nitrogen with 3-hydroxybutyl halides or through reductive amination with 3-hydroxybutanal derivatives.

- Reductive amination methods often use sodium borohydride or sodium triacetoxyborohydride as reducing agents, although the latter may be less effective for this compound, requiring preformation of imines and stepwise reduction.

Amino Group Functionalization

- The amino group at the 3-position is either retained from the starting material or introduced by reduction of nitro precursors.

- Reduction steps may involve catalytic hydrogenation or chemical reduction using agents such as sodium borohydride or lithium aluminum hydride.

Research Findings and Optimizations

- A patent (US7772411B2) describes a process involving the selective reduction and deprotection of intermediates to obtain high-purity benzenesulfonamide derivatives with amino and hydroxyalkyl substitutions. The process emphasizes controlled acid treatments and crystallization to improve yield and purity.

- Alternative synthetic routes involve the use of protecting groups such as benzyloxycarbonyl (Cbz) to protect amino functionalities during intermediate steps, followed by deprotection under acidic conditions.

- The choice of reducing agents is critical; sodium borohydride and sodium cyanoborohydride (NaBH3CN) are commonly used, with reaction conditions optimized for selectivity and yield.

- Multi-step synthesis often requires careful control of reaction temperature, solvent choice (e.g., ethanol, tetrahydrofuran), and base presence (e.g., triethylamine) to facilitate nucleophilic substitution and reductive amination steps.

Data Table: Summary of Key Preparation Parameters

Additional Notes on Preparation

- The synthesis requires standard laboratory precautions, including the use of gloves, goggles, and fume hoods, due to the handling of reactive sulfonyl chlorides and reducing agents.

- Environmental and toxicity assessments should be conducted for scale-up processes, considering the sulfonamide class's potential biological activity and environmental impact.

- The synthetic routes are adaptable for producing analogues by varying substituents on the benzene ring or the alkyl side chain, enabling medicinal chemistry optimization for biological activity testing.

常见问题

Q. What are the optimal synthetic routes for 3-Amino-4-chloro-N-(3-hydroxybutyl)benzenesulfonamide, and what reaction conditions are critical for high yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride precursor (e.g., 4-chlorobenzenesulfonyl chloride) and a hydroxybutyl-substituted amine. Critical steps include:

- Base selection : Use triethylamine or pyridine to deprotonate the amine and facilitate sulfonamide bond formation .

- Solvent optimization : Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) enhance reaction efficiency .

- Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields pure product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

- Methodological Answer : A multi-technique approach ensures structural validation:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and purity. Aromatic protons appear as distinct doublets (δ 7.2–8.1 ppm), while hydroxybutyl protons show broad signals (δ 1.5–3.5 ppm) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (C-S: ~1.76 Å) and dihedral angles .

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 349.05) .

Advanced Research Questions

Q. How can computational chemistry be applied to design derivatives of this sulfonamide with enhanced biological activity?

- Methodological Answer : Computational strategies include:

- Quantum chemical calculations : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications .

- Reaction path searching : Tools like GRRM or AFIR explore feasible reaction pathways for synthesizing analogs .

- Molecular docking : Simulations with target proteins (e.g., carbonic anhydrase) identify key interactions (e.g., sulfonamide-Zn²⁺ coordination) .

Q. What strategies resolve contradictions between experimental data and computational models in structural analysis?

- Methodological Answer : Discrepancies arise from crystal packing effects or dynamic molecular behavior. Mitigation involves:

- Cross-validation : Compare X-ray data (SHELXL-refined) with NMR-derived NOE correlations and DFT-optimized geometries .

- Twinned data refinement : For challenging crystallography cases, SHELXL’s twin law feature resolves overlapping reflections .

- Dynamic NMR : Variable-temperature studies clarify conformational flexibility in solution .

Q. How do reaction conditions influence the compound’s reactivity in nucleophilic substitution or hydrolysis?

- Methodological Answer : Reactivity depends on:

- pH : Acidic conditions (HCl/EtOH) hydrolyze sulfonamide to sulfonic acid, while basic media (NaOH) stabilize the anion .

- Nucleophile strength : Amines (e.g., aniline) substitute the chloro group at 80°C in DMF, yielding biphenyl derivatives .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) accelerate reactions in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。